BenchChemオンラインストアへようこそ!

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide

Kinase inhibition Src kinase Abl kinase

N-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide (CAS 393571-37-4; MF C18H15FN4O5S2; MW 450.46 g/mol) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-carboxamide class. Its structure combines a 1,3,4-thiadiazole core substituted at the 5-position with a 3-fluorobenzylthio moiety and at the 2-position with a 4,5-dimethoxy-2-nitrobenzamide group.

Molecular Formula C18H15FN4O5S2
Molecular Weight 450.46
CAS No. 393571-37-4
Cat. No. B3010324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide
CAS393571-37-4
Molecular FormulaC18H15FN4O5S2
Molecular Weight450.46
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F)[N+](=O)[O-])OC
InChIInChI=1S/C18H15FN4O5S2/c1-27-14-7-12(13(23(25)26)8-15(14)28-2)16(24)20-17-21-22-18(30-17)29-9-10-4-3-5-11(19)6-10/h3-8H,9H2,1-2H3,(H,20,21,24)
InChIKeyHMHPUPCJUCTPKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide (CAS 393571-37-4): Procurement-Relevant Structural and Pharmacological Profile


N-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide (CAS 393571-37-4; MF C18H15FN4O5S2; MW 450.46 g/mol) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-carboxamide class. Its structure combines a 1,3,4-thiadiazole core substituted at the 5-position with a 3-fluorobenzylthio moiety and at the 2-position with a 4,5-dimethoxy-2-nitrobenzamide group [1]. This compound exemplifies the pharmacophoric arrangement highlighted in thiadiazole patent surveys as associated with maximal inhibitory activity, namely secondary aroylamido functionality at position 2 coupled with benzylthio substitution at position 5 [2]. The 3-fluorobenzylthio substituent is expected to modulate lipophilicity and electronic properties relative to non-fluorinated or para-substituted analogs, though direct comparative pharmacological data for this specific compound remain extremely limited in the peer-reviewed literature.

Why N-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide Cannot Be Interchanged with Generic 1,3,4-Thiadiazole Analogs


Substituting this compound with a generic 1,3,4-thiadiazole analog is not scientifically justifiable without quantitative equivalence data. Three structural features jointly determine pharmacological behavior: (i) the 3-fluorobenzylthio group at C5, where fluorine position (meta vs. para) and the sulfur linker critically influence kinase binding conformations [1]; (ii) the 4,5-dimethoxy-2-nitrobenzamide moiety at C2, where nitro group placement and methoxy substitution pattern control electron deficiency and potential for nitroreductase-mediated activation [2]; and (iii) the thioether linkage connecting the benzyl group to the thiadiazole, which affects conformational flexibility and metabolic stability differently than methylene-linked analogs [1]. Even closely related compounds—such as those with 4-chlorobenzyl, unsubstituted benzylthio, or alternative aroyl groups—have demonstrated divergent kinase selectivity profiles, as evidenced by the 2008 SAR study of substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles as Abl tyrosine kinase inhibitors [1]. Generic substitution therefore carries a high risk of altering target engagement, selectivity, and biological outcome.

Quantitative Evidence Guide for N-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide vs. Closest Analogs


Kinase Inhibition Potential: Cross-Study Evidence from the 3-Fluorobenzylthio-Thiadiazole Scaffold Targeting Src/Abl Kinases

The close structural analog N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide (NSC 4390766), differing only in the aroyl substituent (4-chlorobenzamide vs. 4,5-dimethoxy-2-nitrobenzamide), was characterized as a ligand for the proto-oncogene tyrosine-protein kinase Src in the BindingDB database, with a reported binding affinity (Ki) of 64 nM [1]. This analog emerged from a comprehensive medicinal chemistry program that identified substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. The SAR study demonstrated that the 3-fluorobenzylthio substituent is a critical determinant of kinase engagement, with the lead compound 6a showing activity against both Imatinib-sensitive and Bcr-Abl-independent Imatinib-resistant leukemia cells [1]. This cross-study evidence suggests the 3-fluorobenzylthio-thiadiazole core present in CAS 393571-37-4 possesses intrinsic kinase-targeting potential, though confirmation with the specific 4,5-dimethoxy-2-nitrobenzamide variant requires direct testing.

Kinase inhibition Src kinase Abl kinase Cytodifferentiation 1,3,4-thiadiazole SAR

Cytotoxic Potency of 4-Fluorobenzylthio-Thiadiazole Derivatives Against Breast Cancer Cell Lines: Quantitative Benchmark from MTT Assays

In a 2020 study of ciprofloxacin-derived 1,3,4-thiadiazoles bearing a N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-carboxamide moiety, the 4-fluorobenzyl derivatives 13h and 14b demonstrated IC50 values of 3.58 µM and 2.79 µM, respectively, against the MCF-7 breast cancer cell line—potency comparable to doxorubicin (IC50 3.26–3.90 µM as reported for the same series) [1]. This study provides class-level evidence that fluorobenzylthio-substituted 1,3,4-thiadiazole-2-carboxamides can achieve single-digit micromolar cytotoxicity in breast cancer models. While the target compound CAS 393571-37-4 incorporates a 3-fluorobenzylthio (meta-fluoro) rather than the 4-fluorobenzyl (para-fluoro) pattern and replaces the ciprofloxacin-derived scaffold with a 4,5-dimethoxy-2-nitrobenzamide, the shared fluorobenzylthio-thiadiazole-carboxamide architecture supports the inference of anticancer potential, pending direct evaluation.

Anticancer Breast cancer MCF-7 Cytotoxicity MTT assay Ciprofloxacin hybrids

Sortase A Inhibition by Nitrobenzylthio-Thiadiazole Scaffolds: Quantitative Antimicrobial Target Engagement Evidence

A 2019 study identified N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)nicotinamide as a potent inhibitor of Staphylococcus aureus Sortase A (SrtA) with an IC50 of 3.8 µM, following synthetic optimization of initial hits [1]. Although this compound differs from CAS 393571-37-4 in both the benzylthio substituent (4-nitrobenzyl vs. 3-fluorobenzyl) and the aroyl group (nicotinamide vs. 4,5-dimethoxy-2-nitrobenzamide), it demonstrates that the thiadiazole-2-carboxamide scaffold with a benzylthio moiety at C5 can engage bacterial virulence targets at low micromolar concentrations. The study further established that these compounds act via covalent binding to the active site cysteine of SrtA, suggesting a defined mechanism of action [1]. The 3-fluorobenzylthio variant represented by CAS 393571-37-4 may offer differentiated physicochemical properties (lipophilicity, metabolic stability) relevant to antimicrobial development.

Antimicrobial resistance Sortase A Staphylococcus aureus Anti-virulence Thiadiazole

Structural Differentiation via 3-Fluorobenzylthio vs. Unsubstituted Benzylthio: Predicted Physicochemical and Permeability Impact

The 3-fluorobenzylthio substituent in CAS 393571-37-4 represents a strategic modification relative to the unsubstituted benzylthio analog (N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide) [1]. The meta-fluorine atom is expected to increase lipophilicity modestly (calculated ΔLogP ≈ +0.2 to +0.4 vs. unsubstituted benzyl), potentially enhancing passive membrane permeability, while simultaneously providing metabolic shielding at the benzyl position through the electron-withdrawing inductive effect, which can reduce oxidative metabolism at the benzylic carbon [2]. The meta-fluorine orientation (vs. para-fluoro) avoids direct resonance interaction with the thioether sulfur, preserving the conformational profile of the benzylthio side chain. This differentiated substitution pattern, when combined with the 4,5-dimethoxy-2-nitrobenzamide moiety, generates a physicochemical profile distinct from both the unsubstituted benzylthio and the 4-chlorobenzyl analogs, which is particularly relevant for CNS penetration, oral bioavailability, or target tissue distribution requirements in advanced screening programs.

Fluorine chemistry Lipophilicity Membrane permeability Metabolic stability Bioisosterism

Nitrobenzamide Moiety as a Functional Handle: Nitroreductase-Mediated Activation Potential Relevant to Hypoxia-Targeted or Antimicrobial Prodrug Strategies

The 4,5-dimethoxy-2-nitrobenzamide moiety present in CAS 393571-37-4 is structurally related to nitrobenzamide-based compounds that have been investigated as substrates for nitroreductase enzymes in both cancer hypoxia and antimicrobial contexts. A 2024 study of N-alkyl nitrobenzamides demonstrated antimycobacterial activity mediated by nitroreductase activation, with quantitative structure-activity relationships established across a series of nitrobenzamide derivatives [1]. Additionally, nitrobenzamides have been explored as hypoxia-activated prodrugs in gene-directed enzyme prodrug therapy (GDEPT) strategies, where the nitro group serves as a trigger for reductive activation in oxygen-deficient tumor microenvironments [2]. While CAS 393571-37-4 has not been directly evaluated in these systems, the combination of the 2-nitrobenzamide pharmacophore with the 1,3,4-thiadiazole scaffold creates a bifunctional molecule that could engage both nitroreductase-dependent and kinase-targeting mechanisms, offering a differentiated profile compared to nitrobenzamides lacking the thiadiazole-carrier moiety.

Nitroreductase Hypoxia Prodrug activation Antimycobacterial GDEPT

Best Research and Industrial Application Scenarios for N-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide


Kinase-Targeted Anticancer Screening Libraries with Differentiated Fluorobenzylthio Substitution

CAS 393571-37-4 is best deployed as a structurally differentiated member of kinase-focused screening libraries, particularly for programs targeting Src, Abl, or related tyrosine kinases. The demonstrated Src kinase binding (Ki = 64 nM) of the 3-fluorobenzylthio-thiadiazole scaffold analog NSC 4390766 [1] supports the use of this compound in secondary screening to assess the impact of the unique 4,5-dimethoxy-2-nitrobenzamide substituent on kinase selectivity and potency. Procurement is warranted when a screening cascade requires meta-fluoro benzylthio analogs to probe fluorine position effects on kinase engagement.

Antimicrobial Anti-Virulence Screening Against Gram-Positive Pathogens

The class-level evidence for Sortase A inhibition by benzylthio-thiadiazole-2-carboxamides (IC50 = 3.8 µM for the 4-nitrobenzyl analog) [1] supports the use of CAS 393571-37-4 in anti-virulence screening against S. aureus and other Gram-positive pathogens. The 3-fluoro substitution may confer enhanced membrane penetration or metabolic stability relative to the 4-nitrobenzyl comparator, potentially improving whole-cell activity while retaining the covalent binding mechanism to the SrtA active site cysteine.

Nitroreductase-Dependent Prodrug Activation Studies in Hypoxic Cancer Models

The 4,5-dimethoxy-2-nitrobenzamide moiety provides a validated trigger for nitroreductase-mediated activation, as established by the antimycobacterial nitrobenzamide series [1] and the hypoxia/GDEPT prodrug literature . CAS 393571-37-4 uniquely pairs this nitroaromatic trigger with a kinase-targeting thiadiazole carrier, making it a candidate for dual-mechanism prodrug strategies where reductive activation in the hypoxic tumor microenvironment releases an active kinase inhibitor. Researchers investigating tumor-selective activation with concomitant kinase inhibition should consider this compound for comparative evaluation against simpler nitrobenzamide prodrugs.

Fluorine-Mediated ADME Optimization in Lead Series Featuring Benzylthio-Thiadiazole Scaffolds

When medicinal chemistry programs require systematic exploration of fluorine substitution effects on lipophilicity, metabolic stability, and target engagement for benzylthio-thiadiazole lead series, CAS 393571-37-4 serves as a valuable comparator to the unsubstituted benzylthio, 4-fluorobenzyl, and 4-chlorobenzyl analogs. The meta-fluorine orientation provides a predicted logP increment of approximately +0.2 to +0.4 versus the unsubstituted analog [1], with potentially favorable metabolic shielding at the benzylic position. Procurement is strategically justified when constructing a matrix of analogs to map fluorine position-activity relationships.

Quote Request

Request a Quote for N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.